Benzyl N-(4-aminobutyl)carbamate
Description
Contextualization within Amino Protecting Group Chemistry and its Role in Organic Synthesis
In the field of organic synthesis, particularly in the assembly of polyfunctional molecules like peptides and pharmaceuticals, controlling reactivity is paramount. ucalgary.ca Amino groups are nucleophilic and readily participate in a variety of chemical reactions. To prevent unwanted side reactions and to direct the synthetic pathway toward a specific product, chemists employ "protecting groups" to temporarily mask the reactivity of the amino functionality. ucalgary.ca
The carbamate (B1207046) functional group is a cornerstone of modern protecting group strategy. nih.gov Carbamates are generally stable under a range of reaction conditions, yet they can be removed reliably under specific, controlled circumstances. nih.govtotal-synthesis.com By converting a reactive amine into a less reactive carbamate, chemists can perform transformations on other parts of a molecule without interference from the amino group. Benzyl (B1604629) N-(4-aminobutyl)carbamate exemplifies this principle, possessing a terminal primary amine that remains available for reaction, while the other is selectively deactivated as a benzyl carbamate. This differential protection is crucial for sequential chemical modifications.
Historical Development and Enduring Significance of the Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is one of the most important and historically significant amino-protecting groups. bachem.com Introduced by Leonidas Zervas and his advisor Max Bergmann in the 1930s, the Cbz group revolutionized the field of peptide chemistry. total-synthesis.com Its development enabled, for the first time, the controlled, stepwise synthesis of oligopeptides with defined sequences, a previously formidable challenge. total-synthesis.com
The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent. highfine.com Its enduring significance stems from its unique stability and deprotection mechanism. The Cbz group is notably stable to basic conditions and moderately stable to acids, allowing for selective reactions elsewhere in a molecule. total-synthesis.com Crucially, it can be cleaved under mild reductive conditions through catalytic hydrogenation (using H₂ gas and a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. total-synthesis.comontosight.ai This deprotection method is orthogonal to many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group, making the Cbz group an indispensable tool in complex multi-step syntheses. total-synthesis.comhighfine.com
Fundamental Structural Attributes and Chemical Relevance of the 4-Aminobutyl Carbamate Moiety
The core structure of Benzyl N-(4-aminobutyl)carbamate is derived from 1,4-diaminobutane (B46682), also known as putrescine. This four-carbon diamine chain provides a flexible spacer element that is frequently utilized in the design of bioactive molecules and functional chemical tools. The presence of two nitrogen atoms at a defined distance is a key structural feature.
In this compound, one primary amine is protected by the Cbz group, leaving the terminal primary amine free for further chemical elaboration. This arrangement makes the compound an ideal starting material for synthesizing molecules where a 1,4-diaminobutane linker is required. For instance, its hydrochloride salt is used in the synthetic preparation of inhibitors for human sodium-glucose cotransporter 1 (SGLT1). cookechem.com Furthermore, the N-(4-aminobutyl) fragment is a common structural element in the synthesis of enzyme inhibitors and as a linker in bifunctional molecules designed for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras). bldpharm.comgoogle.com The ability to selectively deprotect the Cbz-protected amine at a later stage adds another layer of synthetic versatility, allowing for the subsequent modification of that nitrogen atom as well.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62146-62-7 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Benzyl N 4 Aminobutyl Carbamate
Direct Synthesis from 1,4-Diaminobutane (B46682) Precursors
The most direct approach to synthesizing Benzyl (B1604629) N-(4-aminobutyl)carbamate involves the reaction of 1,4-diaminobutane with a reagent that introduces the benzyloxycarbonyl (Cbz or Z) protecting group.
Carbamate (B1207046) Formation via Benzyl Chloroformate Reagents
A prevalent method for the synthesis of Benzyl N-(4-aminobutyl)carbamate is the reaction of 1,4-diaminobutane with benzyl chloroformate (Cbz-Cl). lookchem.comtotal-synthesis.com This reaction is a nucleophilic acyl substitution where the amine group of 1,4-diaminobutane attacks the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com The reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct. total-synthesis.comguidechem.com Common bases used include sodium hydroxide, sodium carbonate, or sodium bicarbonate. guidechem.com The choice of base and reaction conditions, such as temperature, can be optimized to favor the desired mono-protected product over the di-protected byproduct. guidechem.com
For instance, a typical procedure might involve dissolving 1,4-diaminobutane in an aqueous solution and then adding benzyl chloroformate and a base, like sodium hydroxide, simultaneously while controlling the pH and temperature. orgsyn.org This controlled addition is crucial for achieving selective monoprotection.
Application of Activated Benzyloxycarbonyl Transfer Agents (e.g., Cbz-OSu, Cbz₂O)
To enhance selectivity and yield, activated benzyloxycarbonyl transfer agents can be employed. Reagents such as N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (B1257347) (Cbz₂O) offer alternatives to the more reactive benzyl chloroformate. lookchem.comtotal-synthesis.com These reagents are generally less reactive and can provide better control over the monoprotection of diamines.
The reaction with Cbz-OSu, for example, proceeds through the attack of the amine on the carbonyl carbon, with N-hydroxysuccinimide acting as a good leaving group. This method can lead to higher yields of the desired mono-Cbz protected diamine with minimal formation of the di-Cbz byproduct.
Mechanistic Elucidation of Benzyloxycarbonylation Reactions
The benzyloxycarbonylation of an amine, such as 1,4-diaminobutane, is a nucleophilic acyl substitution reaction. total-synthesis.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzyloxycarbonylating agent (e.g., benzyl chloroformate). total-synthesis.com This initial attack forms a tetrahedral intermediate.
Advanced Strategies for Selective Monoprotection of Diamines
Achieving selective monoprotection of a symmetrical diamine like 1,4-diaminobutane presents a significant synthetic challenge due to the comparable reactivity of both amine groups. Several advanced strategies have been developed to favor the formation of the mono-protected product.
One common approach is to use a large excess of the diamine relative to the protecting group reagent. This statistical approach increases the probability that a molecule of the protecting group will react with an unprotected diamine molecule rather than a mono-protected one. Other strategies involve controlling reaction conditions such as temperature, pH, and the rate of addition of the protecting group reagent. Slower addition rates and lower temperatures can often improve the selectivity for monoprotection.
Synthetic Routes to Diverse Structural Analogs and Derivatives
The core structure of this compound can be modified to create a variety of structural analogs and derivatives. These modifications can be made to either the butyl chain or the benzyl portion of the molecule. For example, starting with substituted 1,4-diaminobutanes allows for the introduction of various functional groups on the alkyl backbone.
Similarly, derivatives of benzyl chloroformate with substituents on the phenyl ring can be used to synthesize analogs with modified electronic or steric properties. These synthetic routes provide access to a library of related compounds that can be used for structure-activity relationship studies in drug discovery and other applications. For example, this compound hydrochloride is used as a synthetic intermediate for developing inhibitors of human sodium-glucose cotransporter 1 (SGLT1). chemicalbook.com
Table of Reaction Conditions for the Synthesis of this compound
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzyl Chloroformate | Sodium Hydroxide | Water | Room Temperature | Good |
| Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 °C to Room Temp | Variable |
| Cbz-OSu | N/A | Dichloromethane | Room Temperature | High |
| Cbz₂O | DMAP (catalyst) | Dichloromethane | Room Temperature | Good |
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-(4-Aminobutyl)carbamic acid benzyl ester |
| 1,4-Diaminobutane | Putrescine |
| Benzyl Chloroformate | Cbz-Cl, Z-Cl |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu |
| Dibenzyl dicarbonate | Cbz₂O |
| This compound hydrochloride | N-Carbobenzoxy-1,4-diaminobutane HCl |
| Sodium Hydroxide | Caustic Soda |
| Sodium Carbonate | Soda Ash |
| Sodium Bicarbonate | Baking Soda |
| Triethylamine | TEA |
| Dichloromethane | Methylene (B1212753) Chloride |
Chemical Reactivity and Derivatization of Benzyl N 4 Aminobutyl Carbamate
Transformations Involving the Terminal Primary Amine Moiety
The presence of a free primary amino group on the butyl chain makes this moiety a potent nucleophile, readily participating in a variety of common organic reactions.
The terminal primary amine of Benzyl (B1604629) N-(4-aminobutyl)carbamate can be readily acylated to form amides. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures. The reaction typically involves coupling the amine with a carboxylic acid that has been activated by a coupling reagent.
Common coupling reagents used for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. masterorganicchemistry.comcore.ac.uk The Cbz protecting group is stable under these standard peptide coupling conditions, allowing for the selective formation of an amide bond at the primary amine terminus. masterorganicchemistry.com
Table 1: Common Reagents for Amidation of Benzyl N-(4-aminobutyl)carbamate
| Reagent Class | Example(s) | Role |
|---|---|---|
| Coupling Agents | DCC, EDCI | Activates the carboxylic acid for attack by the amine. |
| Additives | HOBt, HOBt/DMF | Suppresses side reactions and racemization. sigmaaldrich.com |
The resulting N-acylated products can be key intermediates in the synthesis of polyamines, peptoids, and various bioactive molecules.
As a primary amine, the terminal -NH2 group is a strong nucleophile capable of participating in addition and substitution reactions.
One common transformation is its reaction with aldehydes and ketones in a process known as reductive amination. The initial nucleophilic addition of the amine to the carbonyl group forms a transient hemiaminal, which then dehydrates to an imine or enamine. This intermediate is subsequently reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride, to yield a stable secondary amine. rsc.org For instance, the reaction of an amine with an aldehyde, followed by reduction with NaBH4, is a well-established method for forming C-N bonds. rsc.org
The primary amine can also act as a nucleophile in substitution reactions (SN2), for example, by displacing a leaving group from an alkyl halide to form a secondary amine. The hydrochloride salt of this compound is often used in these contexts.
Reactivity of the Carbamate (B1207046) Linkage (excluding deprotection)
While the benzyl carbamate (Cbz) group is primarily known as a protecting group that is cleaved under specific conditions (typically catalytic hydrogenolysis), the carbamate linkage itself possesses reactivity that can be exploited in synthetic routes, excluding deprotection. masterorganicchemistry.comorganic-chemistry.org
The carbamate functional group can be considered an ester-amide hybrid and exhibits reactivity related to both. masterorganicchemistry.com Under certain conditions, the carbamate can react with strong nucleophiles. For example, some N-protected carbamates can react with amines in the presence of a Lewis acid catalyst, such as lanthanum triflate, to undergo transamidation, yielding ureas. organic-chemistry.org
Furthermore, the stability of the carbamate linkage can be influenced by neighboring groups and reaction conditions. While generally stable to the basic conditions used to remove Fmoc groups and the acidic conditions for Boc group removal, prolonged exposure to harsh basic conditions can lead to hydrolysis. organic-chemistry.orgemerginginvestigators.org
Integration into Orthogonal Protecting Group Strategies
A key feature of the Cbz group is its unique cleavage condition (hydrogenolysis), which makes it an excellent component of orthogonal protecting group strategies in complex, multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, enabling precise, sequential modifications to a multifunctional molecule. organic-chemistry.org
This compound is highly compatible with the two most common protecting groups in peptide and organic synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgorganic-chemistry.org
Compatibility with Boc: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The Cbz group is completely stable to these acidic conditions, allowing for the selective deprotection of a Boc-protected functionality elsewhere in the molecule without affecting the Cbz-protected amine.
Compatibility with Fmoc: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comsigmaaldrich.com The Cbz group is robust and remains intact under these conditions, enabling the selective deprotection of an Fmoc-protected group. ulaval.ca
This three-way orthogonality (Cbz/hydrogenolysis, Boc/acid, Fmoc/base) is a cornerstone of modern chemical synthesis, allowing for the construction of highly complex peptides and other molecules with multiple amine functionalities that need to be addressed independently. masterorganicchemistry.comsigmaaldrich.com
Table 2: Orthogonal Deprotection Schemes
| Protecting Group | Chemical Name | Cleavage Condition | Stability of Cbz Group |
|---|---|---|---|
| Cbz | Benzyl carbamate | H2, Pd/C (Hydrogenolysis) | - |
| Boc | tert-butyloxycarbonyl carbamate | Strong Acid (e.g., TFA) | Stable organic-chemistry.org |
The orthogonality of the Cbz group also extends to its compatibility with photolabile protecting groups (PPGs). PPGs are removed by irradiation with light of a specific wavelength, offering spatial and temporal control over deprotection without the need for chemical reagents. wikipedia.org
Carbamates can be protected using photolabile moieties such as the o-nitrobenzyl group or phenacyl-based groups. wikipedia.org For example, a molecule could be constructed containing a Cbz-protected amine, a Boc-protected amine, and a third amine protected with a nitrobenzyl group. Each group could be cleaved independently: the Boc group with acid, the Cbz group with hydrogenolysis, and the nitrobenzyl group with UV light. This high level of orthogonality is valuable in fields like chemical biology and surface chemistry. The 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group is another example of a photolabile linker that can be used to form carbamates, which are stable until irradiated. csic.es
Strategic Derivatization for Incorporation of Advanced Functional Groups (e.g., Azides)
The strategic introduction of functional groups, such as azides, onto the this compound scaffold is a key step in preparing this compound for advanced applications, particularly in bioconjugation and materials science. The azide (B81097) group is a versatile functional handle that can participate in a variety of highly specific and efficient ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".
The primary amino group of this compound is the principal site for derivatization to incorporate an azide moiety. This transformation equips the molecule with the capacity for facile and specific covalent modification.
Synthetic Strategies for Azide Incorporation
The conversion of the primary amine in this compound to an azide can be achieved through several synthetic routes. A common and effective method involves a two-step process: conversion of the amine to a suitable leaving group, such as a bromide, followed by nucleophilic substitution with an azide salt.
Alternatively, direct conversion of the amine to an azide can be accomplished. One such method involves the use of triflyl azide (TfN₃) or other azide transfer reagents. Another approach is the diazotization of the primary amine followed by treatment with sodium azide.
A related strategy for obtaining an azide-functionalized building block involves the use of a starting material that already contains the azide group. For instance, 1-azido-4-bromobutane (B3215488) can be reacted with benzylamine (B48309) to yield the corresponding secondary amine, which can then be protected to form the carbamate. However, for the specific derivatization of this compound, the focus remains on modifying the existing primary amine.
One documented approach for a similar transformation involves the conversion of a terminal bromide to an azide. For example, a Boc-protected benzylamine can be reacted with 1,4-dibromobutane (B41627) to yield the corresponding N-benzyl-N-(4-bromobutyl)carbamate. This intermediate can then be converted to the azide by reaction with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF). nih.gov Subsequent removal of the Boc protecting group would yield a benzyl-protected amino azide. A similar strategy could be envisioned starting with this compound, by first converting the terminal amine to a bromide.
More advanced methods for introducing azide functionalities into molecules containing amide or carbamate groups include nitrogen-directed azidation reactions. These methods can utilize copper catalysis to promote the diazidation of C-C bonds, leading to the formation of amido azides. researchgate.net
Once synthesized, the resulting Benzyl N-(4-azidobutyl)carbamate is a valuable intermediate for a variety of chemical modifications.
Research Findings and Applications
The introduction of an azide group onto the this compound scaffold opens up a wide range of possibilities for its application, particularly in the realm of bioconjugation and materials science through click chemistry. The azide group can readily react with terminal alkynes to form a stable triazole linkage.
This reactivity allows for the conjugation of Benzyl N-(4-azidobutyl)carbamate to a diverse array of molecules, including:
Biomolecules: Peptides, proteins, nucleic acids, and carbohydrates that have been functionalized with an alkyne group.
Fluorescent Dyes and Probes: Alkyne-modified reporter molecules for imaging and detection.
Polymers and Surfaces: For the creation of functionalized materials with tailored properties.
For instance, the synthesis of 1-amino-4-azidobutane, a closely related compound, and its subsequent reaction with a fluorescent dye highlights the utility of the azido-amino-butane scaffold in creating probes for biological applications. researchgate.net The benzyl carbamate protecting group in the target molecule offers an additional layer of synthetic control, allowing for selective deprotection and further modification at the nitrogen atom.
Advanced Analytical Characterization Techniques for Benzyl N 4 Aminobutyl Carbamate
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzyl (B1604629) N-(4-aminobutyl)carbamate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural confirmation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
¹H NMR: The proton NMR spectrum of Benzyl N-(4-aminobutyl)carbamate provides information on the number of different types of protons and their neighboring environments. The key resonances include the distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the carbamate (B1207046) oxygen and the nitrogen atoms, and the protons of the butyl chain.
¹³C NMR: The carbon-13 NMR spectrum reveals the presence of each unique carbon atom in the molecule. Characteristic signals confirm the carbamate carbonyl carbon, the carbons of the benzene (B151609) ring, the benzylic methylene carbon, and the four distinct carbons of the aminobutyl chain.
Detailed ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are presented below. kiku.dk
| Spectrum | Chemical Shift (δ) [ppm] | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 7.27–7.33 (m) | 5H, Aromatic protons (C₆H₅) |
| 5.25 (br s) | 1H, Carbamate proton (NH) | |
| 5.06 (s) | 2H, Benzylic protons (OCH₂) | |
| 3.15 (q, J = 6.4 Hz) | 2H, Methylene protons (NHCH₂) | |
| 2.67 (t, J = 6.8 Hz) | 2H, Methylene protons (CH₂NH₂) | |
| 1.45 (m) | 4H, Methylene protons (CH₂CH₂) | |
| ¹³C NMR (CDCl₃) | 156.5 | Carbamate carbonyl (C=O) |
| 136.8 | Quaternary aromatic carbon (C) | |
| 128.5 | Aromatic carbons (CH) | |
| 128.1 | Aromatic carbons (CH) | |
| 128.0 | Aromatic carbons (CH) | |
| 66.4 | Benzylic carbon (OCH₂) | |
| 41.8 | Methylene carbon (CH₂NH₂) | |
| 40.5 | Methylene carbon (NHCH₂) | |
| 30.3 | Methylene carbon (CH₂) | |
| 27.8 | Methylene carbon (CH₂) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. While a specific spectrum for this exact compound is not publicly available, data from the closely related Benzyl carbamate allows for the prediction of key spectral peaks. rsc.orgnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the benzyloxycarbonyl group. This group is expected to exhibit absorption in the UV region due to π → π* electronic transitions within the benzene ring. Analysis of similar compounds like benzylamine (B48309) and benzylammonium benzylcarbamate shows absorption maxima in the 250-260 nm range, which is characteristic of the benzyl group. researchgate.net
| Technique | Expected Absorption | Functional Group Assignment |
|---|---|---|
| Infrared (IR) | 3400-3300 cm⁻¹ | N-H stretching (amine and carbamate) |
| 3100-3000 cm⁻¹ | Aromatic C-H stretching | |
| 2950-2850 cm⁻¹ | Aliphatic C-H stretching | |
| ~1700 cm⁻¹ | C=O stretching (carbamate carbonyl) | |
| ~1250 cm⁻¹ | C-O stretching (ester) | |
| UV-Visible (UV-Vis) | ~250-260 nm | π → π* transition (benzene ring) |
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its polarity and aromatic character, the compound can be effectively separated using a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape. Detection is commonly achieved using a UV detector set to the absorbance maximum of the benzyl group (~254 nm).
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. An HPLC method for this compound can be readily transferred to a UPLC system, offering a high-throughput option for purity checks and reaction monitoring with reduced solvent consumption.
| Parameter | Typical HPLC/UPLC Conditions |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over several minutes) |
| Flow Rate | ~1.0 mL/min for HPLC; ~0.4 mL/min for UPLC |
| Detection | UV at ~254 nm or Mass Spectrometry (MS) |
Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₈N₂O₂, with a monoisotopic mass of approximately 222.14 Da. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 223.14.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation includes the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium (B1234903) ion. Alpha-cleavage adjacent to the nitrogen atoms is also a common pathway.
| m/z (Expected) | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 223.14 | [M+H]⁺ | Protonated molecular ion |
| 108.06 | [C₇H₈O+H]⁺ | Protonated benzyl alcohol following carbamate cleavage |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzylic C-O bond |
| 87.09 | [C₄H₉N₂]⁺ | Loss of the benzyloxycarbonyl group [M-C₈H₇O₂]⁺ |
| 72.08 | [C₄H₁₀N]⁺ | Alpha-cleavage adjacent to the carbamate nitrogen |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight of polar compounds like this compound. This soft ionization method typically results in the formation of a protonated molecular ion, denoted as [M+H]⁺.
For this compound, with a molecular formula of C₁₂H₁₈N₂O₂, the theoretical monoisotopic mass is 222.1368 u. In positive ion mode ESI-MS, the expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₂H₁₉N₂O₂]⁺ would be 223.1441. The observation of this ion is a primary indicator of the compound's presence. While specific, published experimental ESI-MS spectra for this exact compound are not widely available, analysis of its structure allows for the prediction of characteristic fragment ions that may be observed.
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 223.1441 | [C₁₂H₁₉N₂O₂]⁺ | Protonated molecular ion ([M+H]⁺) |
| 179.1546 | [C₁₂H₁₉N₂]⁺ | Loss of carbon dioxide (CO₂) from the carbamate group. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment from benzyl-containing compounds. |
| 73.0964 | [C₄H₁₁N]⁺ | Fragment corresponding to the protonated 1,4-diaminobutane (B46682) after cleavage of the carbamate bond. |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion, typically the [M+H]⁺ ion, and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of the atoms within the molecule.
For this compound, the MS/MS spectrum of the precursor ion at m/z 223.1441 would be expected to show characteristic fragmentation patterns. The primary fragmentation pathways for carbamates and benzylamines involve cleavage at the carbamate linkage and the benzylic position. The collision-induced dissociation (CID) would likely yield several key product ions that are diagnostic for the structure of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Fragmentation Pathway |
|---|---|---|---|
| 223.1441 | 179.1546 | 44.0 | Loss of CO₂ |
| 223.1441 | 91.0542 | 132.09 | Formation of the tropylium ion via cleavage of the benzylic C-O bond. |
| 223.1441 | 73.0964 | 150.05 | Cleavage of the N-C(O) bond to yield the protonated 1,4-diaminobutane fragment. |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This technique is fundamental for verifying the empirical and molecular formula of a synthesized chemical entity. The experimentally determined percentages should align closely with the theoretically calculated values based on the molecular formula C₁₂H₁₈N₂O₂.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 64.84 |
| Hydrogen | H | 8.16 |
| Nitrogen | N | 12.60 |
| Oxygen | O | 14.39 |
A close correlation between the experimental and theoretical values from elemental analysis serves as strong evidence for the successful synthesis and purity of this compound.
Computational and Theoretical Investigations of Benzyl N 4 Aminobutyl Carbamate
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Benzyl (B1604629) N-(4-aminobutyl)carbamate. These methods allow for the detailed analysis of electronic structure and the prediction of reactivity.
DFT calculations are used to determine the optimized geometry and electronic properties of carbamate (B1207046) derivatives. For instance, methods like B3LYP with basis sets such as 6-311++G(d,p) and cc-pVDZ are employed to calculate structural parameters like bond lengths and angles. pnrjournal.com The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's stability and reactivity. nih.gov The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. pnrjournal.comacs.org
Molecular electrostatic potential (MEP) analysis, another DFT-based calculation, helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. orientjchem.org For carbamate derivatives, the negative potential regions are often located around electronegative atoms like oxygen and nitrogen, indicating their susceptibility to electrophilic attack. orientjchem.org
Table 1: Calculated Electronic Properties of a Representative Carbamate Derivative (Note: This table is illustrative and based on typical values found in DFT studies of similar molecules.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |
This table is interactive. You can sort the data by clicking on the column headers.
The flexibility of the butyl chain and the rotational freedom around the carbamate and benzyl groups in Benzyl N-(4-aminobutyl)carbamate lead to a complex conformational landscape. Computational methods are essential for exploring these different conformations and determining their relative energies. By identifying the low-energy conformers, researchers can understand the preferred shapes of the molecule in different environments. This information is crucial for predicting how the molecule will interact with other molecules, including biological targets.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and dynamics (MD) simulations provide a dynamic view of how this compound and its analogs interact with their surroundings. scirp.orgescholarship.orgtdx.catharvard.edu These simulations can model the behavior of the molecule in different solvents and its interactions with other molecules, such as water or biological macromolecules. scirp.org MD simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that are critical for the molecule's function and properties. scirp.org For example, simulations can show how the amine and carbamate groups participate in hydrogen bonding, which is a key factor in the binding of many biologically active molecules.
In Silico Studies of Derivative Interactions with Biological Targets (e.g., Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. nih.govmdpi.comresearchgate.netqeios.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a biological target. mdpi.comatauni.edu.tr These studies can guide the design of new derivatives with improved binding affinity and selectivity. mdpi.com For example, docking studies on similar carbamate-containing compounds have been used to investigate their potential as inhibitors for enzymes like acetylcholinesterase. tandfonline.com
Table 2: Illustrative Docking Study Results for a Benzylcarbamate Derivative with a Target Protein
| Parameter | Value | Description |
| Docking Score | -8.5 kcal/mol | Predicts the binding affinity of the ligand to the protein. |
| Hydrogen Bonds | 3 | Indicates specific interactions with key residues. |
| Interacting Residues | Asp72, Gly101, Arg136 | Amino acids in the binding pocket involved in interactions. mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
Mechanistic Studies and Reaction Pathway Elucidation through Computational Approaches
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. whiterose.ac.ukulaval.ca By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of the most favorable reaction mechanism. For instance, computational studies can elucidate the steps involved in the synthesis of carbamates or their subsequent reactions, such as intramolecular cyclizations. ulaval.ca These insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. whiterose.ac.uk
Explorations in Medicinal Chemistry Research with Benzyl N 4 Aminobutyl Carbamate Derivatives
Design and Synthesis of Polyamide Analogs as Chemical Scaffolds
The synthesis of novel polyamides with tailored properties is a significant area of materials science and medicinal chemistry. Benzyl (B1604629) N-(4-aminobutyl)carbamate and structurally related diamines serve as crucial monomers in the creation of these polymers. The presence of the reactive amino group allows for its incorporation into a polymer backbone through polycondensation reactions with diacid chlorides or other bifunctional electrophiles.
One approach involves the direct polycondensation of diamines with diacid chlorides, a common method for preparing aromatic and aliphatic polyamides. tandfonline.com For instance, new aromatic polyamides have been synthesized by reacting various diamines with isophthaloyl chloride or pyridine-2,6-dicarbonyl dichloride. nih.gov These reactions typically yield high molecular weight polymers with distinct thermal and optical properties. The resulting polyamides can exhibit functionalities such as fluorescence and biological activity, depending on the nature of the monomers used. nih.gov
Another innovative method for polyamide synthesis involves the catalytic coupling of diols and diamines, which liberates molecular hydrogen as the only byproduct, presenting an environmentally benign alternative to traditional methods. elsevierpure.comresearchgate.net This process has been successfully applied to a range of aromatic and aliphatic diols and diamines, yielding polyamides with molecular weights up to 26.9 kDa. elsevierpure.com The thermal stability of these polyamides is influenced by the aromaticity of the constituent monomers. elsevierpure.com
The introduction of specific structural motifs into the polyamide backbone can impart desirable characteristics. For example, incorporating thiazole (B1198619) moieties and sulfur linkages has been shown to enhance the anticancer activity of the resulting polyamides. tandfonline.com The solubility and biological properties of these polymers can be fine-tuned by the careful selection of the diamine and diacid chloride monomers. tandfonline.com
Table 1: Examples of Polyamide Synthesis Utilizing Diamine Monomers
| Diamine Monomer | Diacid/Diol Monomer | Polymerization Method | Key Findings |
| 3,5-diamino-N-phenylbenzamide | Isophthaloyl dichloride | Polycondensation | High thermal stability, inherent viscosity of 1.48 dL/g. nih.gov |
| N-(2-chloro phenyl)-3,5-diaminobenzamide | Isophthaloyl dichloride | Polycondensation | Resulting polyamide exhibited specific thermal properties. nih.gov |
| 3,5-diamino-N-(pyrimidin-2-yl)benzamide | Isophthaloyl dichloride | Polycondensation | Polymer showed an inherent viscosity of 0.80 dL/g. nih.gov |
| Various aromatic and aliphatic diamines | Various aromatic and aliphatic diols | Catalytic dehydrogenative coupling | Environmentally friendly synthesis with H₂ as the only byproduct; produced polyamides with varying thermal stabilities. elsevierpure.com |
| 2-aminothiazole diphenyl sulfide | Various diacid chlorides | Polycondensation | Synthesized polyamides showed enhanced anticancer activity. tandfonline.com |
Utilization as a Precursor for the Development of Biologically Active Compounds
Benzyl N-(4-aminobutyl)carbamate and its analogs are pivotal starting materials for the synthesis of a multitude of biologically active compounds. The protected amine allows for selective functionalization of the primary amine, which can then be deprotected to enable further chemical modifications.
A notable application is in the synthesis of putrescine bisamides, a class of naturally occurring polyamine alkaloids. For example, N-(4-aminobutyl)cinnamamide, derived from tert-butyl 4-aminobutylcarbamate, is a key intermediate in the total synthesis of (+)-grandiamide D, dasyclamide, and gigantamide A. harvard.edu This highlights the utility of protected 1,4-diaminobutane (B46682) derivatives in constructing complex natural products.
In the realm of targeted protein degradation, derivatives of this compound are employed as linkers in the design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 4-aminobutyl chain serves as a flexible linker connecting the ligand that binds the target protein to the ligand that engages the E3 ligase. researchgate.net
Furthermore, this scaffold is integral to the synthesis of various enzyme inhibitors. For instance, it has been used in the preparation of inhibitors for human tissue transglutaminase (hTG2), an enzyme implicated in several diseases. nih.gov The synthesis of these inhibitors often involves coupling the protected diamine to a core scaffold, followed by further elaboration. Similarly, derivatives have been used to create modulators of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. mdpi.com
The versatility of this building block is also demonstrated in the synthesis of antagonists for the human P2X7 receptor, which are being investigated for their therapeutic potential. nih.gov The synthesis of these antagonists involves the incorporation of a 1,4-diaminobutane moiety, which is crucial for their activity. nih.gov
Investigative Tools for Enzyme and Receptor Binding Studies
Derivatives of this compound are valuable tools for probing the interactions between ligands and their biological targets, such as enzymes and receptors. By systematically modifying the structure of these derivatives, researchers can elucidate the key molecular features required for binding and activity.
In the study of human tissue transglutaminase (hTG2), a series of targeted covalent inhibitors based on a Cbz-Lys scaffold were synthesized to probe the enzyme's binding pocket. nih.gov While not directly using this compound, the study employed similar building blocks to explore structure-activity relationships and optimize inhibitor potency. These studies revealed that the nature of the group attached to the amino terminus significantly influences the inhibitory efficiency. nih.gov
Research into BACE1 modulators has also utilized benzyl carbamate (B1207046) derivatives. A study on 4-aminosalicylanilides bearing a benzyl carbamate group investigated their ability to inhibit BACE1. mdpi.com The results showed that specific substitutions on the aromatic rings were critical for activity, with benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showing the most significant inhibition in the series. mdpi.com This highlights the importance of the benzyl carbamate moiety in mediating interactions with the enzyme's active site.
The sigma receptor family is another area where such derivatives have been employed. A series of N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl) phenylcarbamates were synthesized and their affinities for sigma-1 and sigma-2 receptors were evaluated. researchgate.net This research led to the identification of compounds with high affinity and selectivity for the sigma-2 receptor, which can serve as valuable tools for studying the function of this receptor. researchgate.net
Table 2: Enzyme and Receptor Binding Studies with Related Derivatives
| Compound Class | Target | Key Findings |
| Cbz-Lys(Acr)-R derivatives | Human Tissue Transglutaminase (hTG2) | The nature of the R group significantly impacts inhibitor efficiency, providing insights into the enzyme's binding pocket. nih.gov |
| Benzyl carbamates of 4-aminosalicylanilides | Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed a 27.5% inhibition of BACE1 activity. mdpi.com |
| N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl) phenylcarbamates | Sigma-1 and Sigma-2 Receptors | Identified compounds with high affinity and selectivity for the sigma-2 receptor, useful as research tools. researchgate.net |
| 4-Amino-6-alkyloxy-2-alkylthiopyrimidine derivatives | Adenosine (B11128) A1 Receptor | N-Boc-1,4-butanediamine was used to synthesize derivatives that acted as non-nucleoside agonists for the A1 receptor. researchgate.net |
Role in Probing and Modulating Cellular and Biochemical Pathways
The ability of this compound derivatives to be elaborated into a wide range of biologically active molecules makes them instrumental in the investigation and modulation of cellular and biochemical pathways. By designing compounds that target specific proteins within a pathway, researchers can dissect the molecular mechanisms underlying various physiological and pathological processes.
Derivatives of this scaffold have been developed as inhibitors of human tissue transglutaminase (hTG2), an enzyme that plays a role in various cellular processes, including cell signaling. nih.gov The unregulated activity of hTG2 is implicated in several diseases, and inhibitors based on this scaffold can be used to study the consequences of blocking its function in different cellular contexts.
Compounds derived from related structures have been shown to modulate the activity of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory signaling. nih.gov Antagonists of this receptor can be used to probe its role in processes such as IL-1β release and to explore the potential of targeting this pathway for therapeutic intervention. nih.gov
Furthermore, the development of inhibitors for enzymes like spermine (B22157) oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX) from N1-substituted 1,4-diaminobutane derivatives demonstrates the role of this chemical motif in modulating polyamine metabolism. Polyamines are crucial for cell growth and proliferation, and inhibitors of their metabolic enzymes can be powerful tools to study their roles in both normal and disease states, such as ischemic stroke.
The synthesis of 1,4-benzodiazepin-3-one derivatives using tert-butyl-(4-aminobutyl)carbamate has led to the discovery of compounds with antiproliferative activity against prostate cancer cells. ulaval.ca These molecules can be used to investigate the cellular pathways involved in cancer cell proliferation and to identify potential new therapeutic targets. ulaval.ca
Development of Novel Chemical Probes for Biological Systems
A chemical probe is a small molecule that is used to study and manipulate biological systems. This compound and its analogs serve as excellent starting points for the development of such probes due to the ease with which they can be functionalized to incorporate reporter groups or other functionalities.
One important class of chemical probes is fluorescently labeled ligands. The 4-aminobutyl chain can act as a linker to attach a fluorophore to a pharmacophore that binds to a specific biological target. For example, N-Boc-1,4-butanediamine has been used in the synthesis of fluorescent probes for the adenosine A1 and A3 receptors. researchgate.net These probes allow for the visualization and quantification of the target receptors in cells and tissues.
Another significant application is in the creation of affinity-based probes. The synthesis of distamycin analogues, which bind to the minor groove of DNA, has been achieved using a solid-phase approach where a protected diamine is a key building block. mdpi.com These molecules can be further functionalized to report on the physical details of DNA binding sites. mdpi.com
The development of PROTACs, as mentioned earlier, also falls under the umbrella of chemical probes. These molecules are powerful tools for studying the biological consequences of selectively degrading a target protein, offering an alternative to genetic knockout or knockdown approaches. The linker, often derived from a protected diamine like this compound, is a critical component that determines the efficiency of target degradation.
Furthermore, the synthesis of biotinylated and fluorescent probes for the sigma-2 receptor has been accomplished using derivatives of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates, which in turn can be synthesized from precursors containing a 4-aminobutyl chain. researchgate.net These probes are invaluable for studying the localization and function of the sigma-2 receptor in cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl N-(4-aminobutyl)carbamate, and what analytical techniques validate its purity?
- Synthesis : The compound is typically synthesized via carbamate coupling reactions. A primary method involves reacting 1,4-diaminobutane with benzyl chloroformate in a controlled pH environment (e.g., aqueous sodium bicarbonate) to protect the primary amine. Alternative routes may employ solid-phase synthesis for higher regioselectivity .
- Validation : Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane). LC-MS or high-resolution mass spectrometry (HRMS) verifies molecular weight (258.74 g/mol for the hydrochloride salt) .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows distinct signals: δ 7.35–7.28 (m, 5H, aromatic), δ 4.98 (s, 2H, CH2 benzyl), δ 3.10 (t, 2H, NHCH2), δ 2.60 (m, 2H, NH2CH2) .
- IR : Stretching vibrations at ~1700 cm (C=O carbamate) and ~1250 cm (C-O) confirm functional groups .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE)?
- Methodology : Apply factorial design to test variables:
- Factors : Reaction temperature (20–40°C), stoichiometry (1:1 to 1:1.2 amine:benzyl chloroformate), solvent polarity (THF vs. DCM).
- Response : Yield (%) monitored via HPLC.
Q. How to resolve contradictions between NMR and mass spectrometry data?
- Case Study : A discrepancy between H NMR integration (suggesting 95% purity) and LC-MS (detecting a 105 Da impurity) may indicate residual benzyl alcohol.
- Resolution :
- Use C NMR DEPT-135 to identify quaternary carbons from impurities.
- 2D NMR (HSQC, HMBC) maps coupling between NH protons and adjacent carbons.
- Computational modeling (e.g., Gaussian) predicts chemical shifts of suspected byproducts .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K) with enzymes like histone deacetylases.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding.
Q. How do structural analogs of this compound influence its pharmacological profile?
- Analog Design : Replace the benzyl group with tert-butyl (e.g., tert-butyl N-(4-aminobutyl)carbamate) to enhance metabolic stability.
- SAR Studies :
- Activity : Methyl substitution on the butyl chain reduces cytotoxicity in MCF-7 cells.
- Solubility : Hydroxybutyl analogs (e.g., Benzyl (4-hydroxybutyl)carbamate) improve aqueous solubility but lower blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do computational predictions of logP conflict with experimental partition coefficients?
- Issue : Predicted logP (e.g., 2.1 via ChemDraw) may deviate from experimental shake-flask results (logP = 1.8).
- Root Cause : Protonation of the amine group (pKa ~9.5) alters hydrophilicity at physiological pH.
- Solution : Measure logD (pH 7.4) instead of logP. Use potentiometric titration to refine pKa values .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
